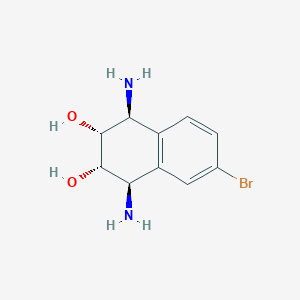

![molecular formula C22H21ClN2O5S B2876464 methyl 4-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate CAS No. 1251580-31-0](/img/structure/B2876464.png)

methyl 4-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

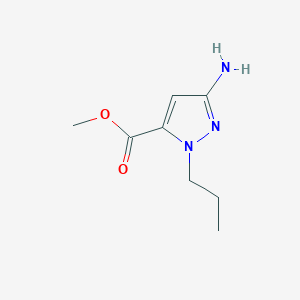

Description

The compound is a benzothiazine derivative, which is a type of organic compound that contains a benzene ring fused to a thiazine ring. Benzothiazines and their derivatives are known to have various biological activities .

Molecular Structure Analysis

The compound contains a benzothiazine ring, which is a seven-membered ring containing a sulfur atom, a nitrogen atom, and a double oxygen bond. It also has a piperidine ring, which is a six-membered ring with one nitrogen atom .Scientific Research Applications

Design and Synthesis in Medicinal Chemistry

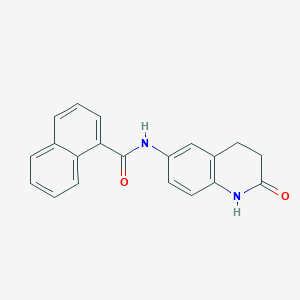

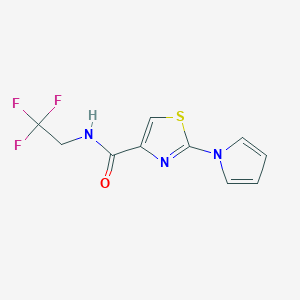

- Serotonin Receptor Agonist for Gastrointestinal Motility : Sonda et al. (2003) synthesized a series of compounds, including benzamide derivatives, for their potential as serotonin 4 (5-HT(4)) receptor agonists. These compounds demonstrated pharmacological profiles favorable for gastrointestinal motility (Sonda, Kawahara, Murozono, Sato, Asano, & Haga, 2003).

Structural Analysis and Crystallography

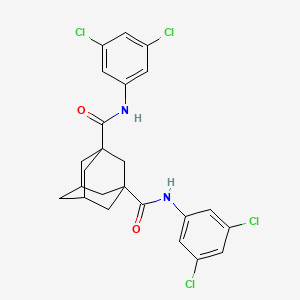

- Structural Analysis of Protoporphyrinogen IX Oxidase Inhibitors : Li et al. (2005) analyzed the structures of various benzoate derivatives, including methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate, providing insights into the dihedral angles and atomic distances critical for their bioactivity (Li, Lan, Hsu, Liu, Song, Wu, & Yang, 2005).

Biological Activities and Applications

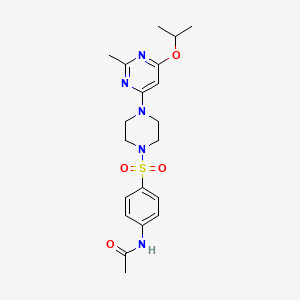

- Synthesis of Biologically Active Compounds : Zia-ur-Rehman et al. (2009) developed a series of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides with potential biological activity, showcasing the versatility of benzothiazine derivatives in drug development (Zia-ur-Rehman, Choudary, Elsegood, Siddiqui, & Khan, 2009).

- Piperidine Derivatives in Microbial Studies : Patel and Agravat (2007) explored the antibacterial and antifungal activities of benzothiazole and piperidine derivatives, highlighting their potential as antimicrobial agents (Patel & Agravat, 2007).

- Benzoic Acid Derivatives from Piper Species : Flores et al. (2008) identified several benzoic acid derivatives, including methyl 4-hydroxy-3-(3'-methyl-2'-butenyl)benzoate, from Piper species with significant antiparasitic activity (Flores, Jiménez, Giménez, Ruiz, Gutiérrez, Bourdy, & Bazzocchi, 2008).

Synthesis Techniques and Methodologies

- Synthesis of Novel Pyridine Derivatives : Flefel et al. (2018) conducted a study on the synthesis of novel pyridine and fused pyridine derivatives, demonstrating the scope of synthetic methodologies in developing new compounds with potential therapeutic applications (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Drug Metabolism and Pharmacokinetics

- Metabolism of Anaplastic Lymphoma Kinase Inhibitors : Teffera et al. (2013) investigated the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, providing insight into the metabolism and clearance of compounds containing piperidine derivatives (Teffera, Berry, Brake, Lewis, Saffran, Moore, Liu, & Zhao, 2013).

properties

IUPAC Name |

methyl 4-[6-chloro-1,1-dioxo-2-(piperidine-1-carbonyl)-1λ6,4-benzothiazin-4-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O5S/c1-30-22(27)15-5-8-17(9-6-15)25-14-20(21(26)24-11-3-2-4-12-24)31(28,29)19-10-7-16(23)13-18(19)25/h5-10,13-14H,2-4,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONUEBRLRGUBFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-N-(tert-butylamino)-C-(3-oxo-4H-1,4-benzoxazin-6-yl)carbonimidoyl]benzoic acid](/img/structure/B2876386.png)

![N-(3,5-dimethoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2876387.png)

![3-hydroxy-1-[3-(3-methylphenoxy)propyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2876398.png)